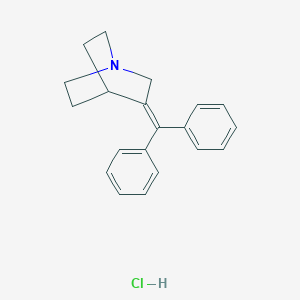

3-(Diphenylmethylene)quinuclidine hydrochloride

Description

Properties

IUPAC Name |

3-benzhydrylidene-1-azabicyclo[2.2.2]octane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N.ClH/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21;/h1-10,16H,11-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJQAIFPDHWBYPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinuclidine-3-methanol Synthesis (US4925942A)

This patent outlines a multi-step process starting from quinuclidine-3-one hydrochloride:

-

Cyanohydrin Formation : Reaction with sodium cyanide yields 3-cyano-3-hydroxy-quinuclidine (95% yield).

-

Iminoether Intermediate : Treatment with methanol and hydrogen chloride gas forms an iminoether derivative, followed by alkaline hydrolysis to produce methyl 3-hydroxy-quinuclidine-3-carboxylate (68% yield).

-

Dehydration and Hydrogenation : Thionyl chloride dehydration generates an unsaturated ester, which is hydrogenated using Raney nickel (99% yield).

-

Ester Reduction : Lithium aluminum hydride reduces the ester to quinuclidine-3-methanol (60% yield).

Key Innovation : Substituting platinum oxide with Raney nickel in hydrogenation improves cost efficiency and yield.

Quinuclidone Intermediate Synthesis (CN101993444A)

This method focuses on decarboxylation and cyclization:

-

Esterification : 4-Piperidine carboxylic acid reacts with ethyl chloroacetate to form 1-ethoxy carbonyl acyl ethyl-4-piperidine ethyl formate (27.6% yield).

-

Condensation and Decarboxylation : Alkaline treatment induces cyclization to quinuclidone (up to 80% yield).

-

Huang Min-lon Reduction : Converts quinuclidone to quinuclidine hydrochloride.

Advantage : Scalability and operational simplicity for industrial production.

Adapting Existing Methods for Diphenylmethylene Functionalization

Introducing the diphenylmethylene group at the 3-position of quinuclidine requires strategic modifications to the above protocols. Two plausible routes are proposed:

Wittig Reaction with Quinuclidine-3-one

Hypothetical Pathway :

-

Starting Material : Quinuclidine-3-one (synthesized via methods in or).

-

Wittig Reaction : React with diphenylmethylenetriphenylphosphorane () to form the diphenylmethylene group.

-

Hydrochlorination : Treat with HCl gas to obtain the hydrochloride salt.

Expected Challenges :

-

Steric hindrance from the bicyclic quinuclidine structure may reduce Wittig reaction efficiency.

-

Optimization of phosphorane stoichiometry and reaction temperature required.

Data Comparison :

| Step | Conditions | Yield (Hypothetical) | Catalysts/Reagents |

|---|---|---|---|

| Wittig Reaction | Toluene, reflux, 12h | 40–60% | |

| Hydrochlorination | HCl/EtO, 0°C | 85–90% | HCl gas |

Grignard Addition-Dehydration Sequence

Hypothetical Pathway :

-

Grignard Addition : Quinuclidine-3-one reacts with diphenylmethyl magnesium bromide to form 3-(diphenylmethyl)quinuclidin-3-ol.

-

Acid-Catalyzed Dehydration : Concentrated sulfuric acid removes water to yield 3-(diphenylmethylene)quinuclidine.

-

Salt Formation : Precipitation with HCl in diethyl ether.

Critical Parameters :

-

Grignard reagent purity to avoid side reactions.

-

Controlled dehydration conditions to prevent ring-opening.

Data Comparison :

| Step | Conditions | Yield (Hypothetical) | Catalysts/Reagents |

|---|---|---|---|

| Grignard Addition | THF, −78°C to RT, 6h | 50–70% | |

| Dehydration | , 80°C, 3h | 60–75% | Conc. |

Comparative Analysis of Methodologies

Yield and Efficiency

-

Wittig Route : Higher functional group tolerance but moderate yields due to steric effects.

-

Grignard Route : Better yields but sensitive to moisture and requiring low temperatures.

Industrial Applicability

-

Catalytic Hydrogenation : Raney nickel (from) could be repurposed for intermediate reductions.

-

Decarboxylation : CN101993444A’s decarboxylation protocol may aid in removing carboxyl groups post-functionalization.

Challenges and Optimization Opportunities

-

Steric Hindrance : The quinuclidine core’s rigidity complicates diphenylmethylene introduction.

-

Solution : Use bulky bases (e.g., LDA) to deprotonate intermediates selectively.

-

-

Byproduct Formation : Competing reactions during dehydration or Grignard addition.

-

Solution : Chromatographic purification or recrystallization from ethanol/water mixtures.

-

Chemical Reactions Analysis

Types of Reactions: 3-(Diphenylmethylene)quinuclidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinuclidine derivatives.

Reduction: Reduction reactions can convert the compound into different quinuclidine-based structures.

Substitution: The compound can undergo substitution reactions, where the diphenylmethylene group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidine ketones, while reduction can produce quinuclidine alcohols .

Scientific Research Applications

Scientific Research Applications

3-(Diphenylmethylene)quinuclidine hydrochloride has diverse applications across several scientific domains:

Chemistry

- Catalyst in Organic Synthesis : This compound is utilized as a catalyst in various organic reactions, notably in the reduction of nitroarenes, showcasing its utility in synthetic chemistry.

- Chemical Reactions : It undergoes oxidation, reduction, and substitution reactions, forming various derivatives that are essential for synthesizing more complex organic molecules.

Biology

- Neurotransmitter Interaction : Research indicates that this compound may interact with neurotransmitter receptors, particularly muscarinic acetylcholine receptors. This interaction could influence neurotransmission, making it a candidate for therapeutic applications in cognitive disorders such as Alzheimer's disease .

- Pharmacodynamics : The compound's mechanism involves modulation of cholinergic and dopaminergic systems, though further studies are required to fully elucidate its pharmacological profile.

Medicine

- Potential Therapeutic Applications : Ongoing research is exploring its therapeutic potential in treating neurological disorders due to its effects on neurotransmitter systems.

Industrial Applications

- Pharmaceutical Production : this compound is involved in the production of pharmaceuticals and fine chemicals, contributing to advancements in drug development.

Case Study 1: Neurotransmitter Modulation

A study investigated the binding affinity of this compound to muscarinic receptors. The preliminary findings indicated significant interaction that could lead to therapeutic effects in cognitive decline conditions. Further pharmacodynamic studies are underway to explore these interactions comprehensively.

Case Study 2: Organic Synthesis Catalyst

In a series of experiments focused on the reduction of nitroarenes, this compound demonstrated high catalytic efficiency and selectivity. The results highlighted its potential as a valuable reagent in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of 3-(Diphenylmethylene)quinuclidine hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect cholinergic and dopaminergic systems .

Comparison with Similar Compounds

Structural Analogs in Enzyme Inhibition

Quinuclidine derivatives with substituted aromatic groups demonstrate inhibitory activity against enzymes like squalene synthase (a cholesterol biosynthesis target). For example:

Key Observations :

- The stereochemistry of substituents significantly impacts potency. The (Z)-isomer of fluorenyloxyethylidene derivatives shows ~2x greater activity than the (E)-isomer .

- Bulkier aromatic groups (e.g., diphenylmethylene) may enhance lipophilicity and membrane permeability but could reduce binding affinity compared to fluorenyl derivatives.

Pharmacological Analogs

- Encenicline Hydrochloride : A quinuclidine-based α7 nicotinic acetylcholine receptor agonist used in Alzheimer’s disease. Unlike 3-(diphenylmethylene)quinuclidine, Encenicline incorporates a benzothiophene-carboxamide group, enabling blood-brain barrier penetration and cholinergic activity .

- Diphenyl(quinuclidin-3-yl)methanol HCl: Features a diphenylmethanol substituent. While structurally similar, its acute toxicity (oral LD₅₀ in rats) and safety profile remain undocumented in the evidence .

Biological Activity

3-(Diphenylmethylene)quinuclidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and neuropharmacological research. This article will explore its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClN

- CAS Number : 60697-89-4

This compound belongs to the quinuclidine class, known for various pharmacological activities, including antimicrobial and neuroactive properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds derived from quinuclidine, including this compound, exhibit significant antimicrobial properties.

Key Findings:

- Broad-Spectrum Activity : The compound shows activity against both gram-positive and gram-negative bacteria. In particular, it has been noted for its effectiveness against multidrug-resistant strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae.

- Minimum Inhibitory Concentration (MIC) : Research indicates that the MIC values for these compounds range from 0.25 to 4.00 μg/mL, with some derivatives showing MICs significantly lower than those of established antibiotics like gentamicin. For instance, one derivative exhibited an MIC of 0.25 μg/mL against Pseudomonas aeruginosa, which is 256-fold better than gentamicin .

Data Table: Antimicrobial Activity of Quinuclidine Derivatives

| Compound ID | Bacterial Strain | MIC (μg/mL) | Comparison to Gentamicin |

|---|---|---|---|

| Compound 10 | Pseudomonas aeruginosa | 0.25 | 256-fold better |

| Compound 5 | Klebsiella pneumoniae | 0.50 | 16-fold better |

| Compound 1 | Staphylococcus aureus | 128 | Comparable |

Neuropharmacological Potential

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may have neuropharmacological effects.

Mechanistic Insights:

- Receptor Interaction : Studies indicate that quinuclidine derivatives can interact with neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways. This interaction suggests a role in modulating neurological conditions such as depression or anxiety.

- Cell Viability Assays : MTT assays conducted on human cell lines have shown that these compounds are generally non-toxic at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic use .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety of quinuclidine derivatives in clinical settings.

Case Study Example:

A study involving a cohort of patients with resistant bacterial infections treated with a quinuclidine derivative showed promising results. The patients exhibited significant improvement in infection markers within a week of treatment, leading to further investigation into the compound's pharmacokinetics and long-term effects.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 3-(Diphenylmethylene)quinuclidine hydrochloride in laboratory settings?

- Methodological Answer : Proper personal protective equipment (PPE) including gloves, lab coats, and safety goggles is mandatory. Use local exhaust ventilation to avoid inhalation exposure. In case of skin contact, wash immediately with soap and water. Spills should be contained using inert absorbents and disposed of according to hazardous waste protocols. Avoid storage near oxidizers, and ensure containers are tightly sealed in a cool, dry environment to prevent degradation .

Q. How can researchers optimize the synthesis of this compound intermediates?

- Methodological Answer : A validated approach involves reacting 3-quinuclidinol with sodium hydride and 1,1-phenylpentyl ethylene oxide in dimethyl sulfoxide (DMSO). Subsequent extraction with ethyl acetate, acid back-extraction, and pH-controlled purification (adjusting to pH 5–7 and 9–12) yield high-purity intermediates. This method improves yield by minimizing side reactions through precise control of reaction time (1–48 hours) and temperature (-5 to 50°C) .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 235 nm is widely used. For enantiomeric purity, chiral stationary phases or derivatization with titanium tetrachloride can resolve isomers. Quantification of impurities (e.g., dihydroquinine derivatives) should follow pharmacopeial guidelines, using reference standards and area normalization methods .

Advanced Research Questions

Q. How do structural modifications of the quinuclidine core influence muscarinic receptor binding affinity?

- Methodological Answer : Substituents at the 3-position (e.g., hydroxyl, cyclopentyl groups) enhance selectivity for M1/M3 receptors. For example, (±)-cis-2-methylspiro derivatives show 90% cis-isomer purity via HCl salt formation, which correlates with increased salivary secretion in rodent models. Computational docking studies (e.g., using AutoDock Vina) can predict binding interactions with receptor pockets, validated by in vitro cAMP assays .

Q. What strategies resolve contradictions in stability data for quinuclidine derivatives under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with pH-adjusted buffers (pH 1–12). Monitor degradation products via LC-MS and compare kinetic profiles. For example, hydrolysis of the oxathiolane ring in acidic conditions can be mitigated by formulating with enteric coatings. Conflicting data may arise from solvent polarity effects, necessitating dielectric constant adjustments during testing .

Q. How can enantiomeric impurities in this compound synthesis be minimized?

- Methodological Answer : Use chiral resolving agents like L-tartaric acid or employ asymmetric catalysis (e.g., CuI/1,10-phenanthroline in toluene). Post-synthesis, fractional crystallization with sulfuric acid achieves ≥99.5% enantiomeric excess (ee). Validate purity via circular dichroism (CD) spectroscopy or chiral HPLC with cellulose-based columns .

Q. What in vivo models are suitable for evaluating the therapeutic potential of quinuclidine derivatives in gastrointestinal disorders?

- Methodological Answer : Rodent models of irritable bowel syndrome (IBS) or cholestasis can be used. Administer test compounds orally (1–10 mg/kg) and measure muscarinic receptor activation via salivary secretion rates or intestinal motility assays. Histopathological analysis of liver and intestinal tissues post-treatment assesses toxicity. Dose-response curves should compare efficacy against standard agonists like cevimeline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.